molecular formula C9H9IO B15066185 4-iodo-2,3-dihydro-1H-inden-1-ol

4-iodo-2,3-dihydro-1H-inden-1-ol

Cat. No.: B15066185
M. Wt: 260.07 g/mol
InChI Key: XUCKSCXOFNCXRQ-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dihydro-1H-inden-1-ol is a halogenated derivative of the parent compound 2,3-dihydro-1H-inden-1-ol (indan-1-ol). The iodine substituent at the 4-position introduces steric bulk and electronic effects that distinguish it from other analogs. For instance, 4-phenyl-2,3-dihydro-1H-inden-1-ol derivatives have been identified as potent inhibitors of the PD-1/PD-L1 interaction, with nanomolar IC50 values and in vivo efficacy in tumor models . The substitution pattern and stereochemistry (e.g., S-enantiomer preference) are critical for biological activity, as seen in similar scaffolds .

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

4-iodo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H9IO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2

InChI Key

XUCKSCXOFNCXRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2,3-dihydro-1H-inden-1-ol can be achieved through several methods. One common approach involves the iodination of 2,3-dihydro-1H-inden-1-ol using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure complete conversion of the starting material.

Industrial Production Methods

Industrial production of 4-iodo-2,3-dihydro-1H-inden-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The iodine atom can be reduced to form 2,3-dihydro-1H-inden-1-ol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: 4-iodo-2,3-dihydro-1H-inden-1-one.

    Reduction: 2,3-dihydro-1H-inden-1-ol.

    Substitution: Various substituted indanols depending on the nucleophile used.

Scientific Research Applications

4-iodo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-iodo-2,3-dihydro-1H-inden-1-ol with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Notes
4-Iodo-2,3-dihydro-1H-inden-1-ol I at C4 C9H9IO 276.07 N/A Hypothesized larger steric bulk and lipophilicity vs. halogens like F/Cl
4-Fluoro-2,3-dihydro-1H-inden-1-ol F at C4 C9H9FO 152.17 59202298 Smaller substituent; used in collision cross-section studies
5-Chloro-2,3-dihydro-1H-inden-1-ol Cl at C5 C9H9ClO 168.62 N/A Intermediate in Rh-catalyzed synthesis
5-Bromo-2,3-dihydro-1H-inden-1-ol Br at C5 C9H9BrO 213.08 N/A 95% purity; enantiomeric resolution reported
2,3-Dihydro-1,1-dimethyl-1H-inden-4-ol CH3 at C1, C1 C11H14O 162.23 91969-55-0 No significant bioactivity reported
Parent compound None C9H10O 134.18 6351-10-6 Baseline for comparison

Key Observations:

  • Stereochemistry: Enantiomeric purity is critical for activity. For example, S-enantiomers of PD-L1 inhibitors show superior potency , while enzymatic resolution methods (e.g., Burkholderia cepasia lipase) are employed for chiral indenols .

Comparative Efficacy :

  • Smaller halogens (F, Cl) may enhance binding to compact active sites, while iodine’s bulk could improve target residence time but limit solubility.
  • Methyl or dimethyl substituents (e.g., 1,1-dimethyl analog) reduce bioactivity, highlighting the importance of halogen or aromatic groups .

Stability and Pharmacokinetics

  • Metabolism: Cytochrome P450-mediated oxidation is likely for dihydroindenols, with halogen size influencing metabolic pathways .

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